

# (R)-Xyl-SDP: Structural Analysis and Synthesis Protocol

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## Compound of Interest

Compound Name: (R)-Xyl-SDP  
CAS No.: 917377-75-4  
Cat. No.: B3182573

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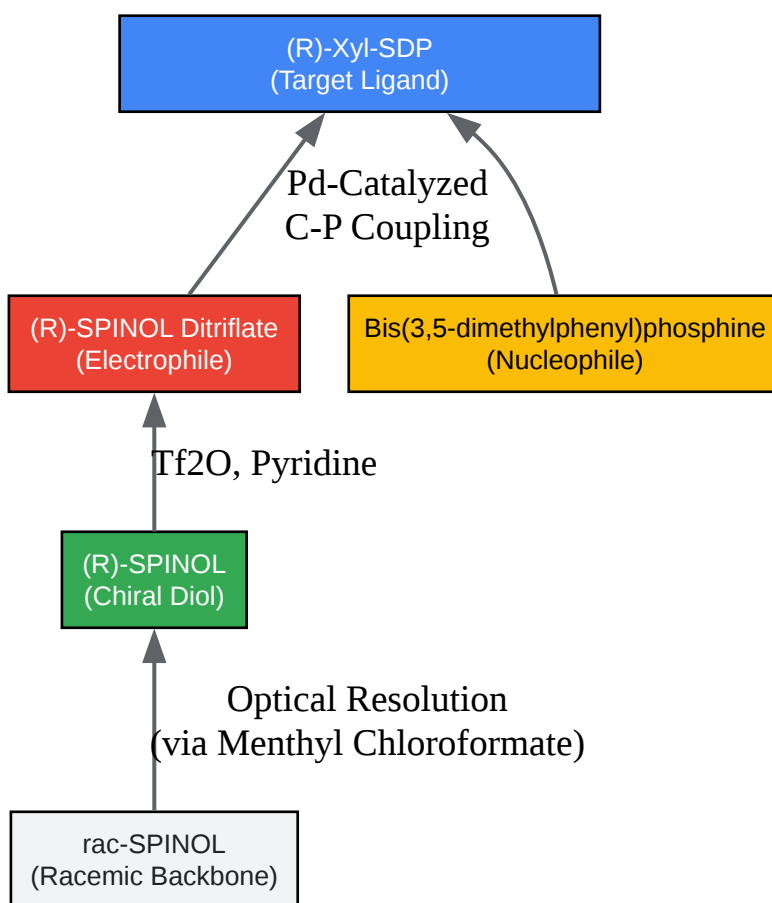
## Executive Summary & Chemical Identity

**(R)-Xyl-SDP** is a rigid, spirobiindane-based diphosphine ligand. Unlike atropisomeric ligands (e.g., BINAP) which rely on hindered rotation around a biaryl bond, Xyl-SDP derives its chirality from a statically rigid 1,1'-spirobiindane scaffold. This rigidity minimizes conformational flux during catalysis, often resulting in superior enantioselectivity and turnover numbers (TON) for the hydrogenation of ketones and imines.

Parameter	Data
Common Name	(R)-Xyl-SDP
IUPAC Name	(R)-(+)-7,7'-Bis[di(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane
CAS Number	917377-75-4
Molecular Formula	C <sub>49</sub> H <sub>50</sub> P <sub>2</sub>
Molecular Weight	700.87 g/mol
Chirality Source	Axial chirality (Spiro-backbone)
Key Substituent	3,5-Dimethylphenyl (Xylyl) groups on Phosphorus

## Retrosynthetic Analysis

The synthesis of **(R)-Xyl-SDP** is convergent.[1] The molecule is disassembled into two key components: the chiral electrophilic backbone (R)-SPINOL-ditriflate and the nucleophilic phosphine source bis(3,5-dimethylphenyl)phosphine.



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Figure 1: Retrosynthetic disconnection of **(R)-Xyl-SDP** showing the convergence of the chiral backbone and the phosphine unit.[1]

## Detailed Synthesis Protocol

This protocol synthesizes the ligand starting from the resolution of the spiro backbone.[1]

### Phase 1: Preparation of the Chiral Backbone ((R)-SPINOL)

The spirobiindane skeleton is synthesized via the acid-catalyzed cyclization of bisphenols, followed by optical resolution.[1]

- Cyclization: React 3,3',4,4'-tetramethoxy-1,1'-spirobiindane (synthesized from bisphenol A derivatives) with  $\text{BBr}_3$  to deprotect the methoxy groups, yielding rac-1,1'-spirobiindane-7,7'-diol (rac-SPINOL).

- Resolution:
  - React rac-SPINOL with (-)-menthyl chloroformate to form diastereomeric bis-carbonates.
  - Separate diastereomers via crystallization or flash chromatography.[1]
  - Hydrolyze the (R,R)-carbonate using KOH/MeOH to yield pure (R)-SPINOL.[1]
  - Validation: Check optical rotation; (R)-SPINOL should exhibit (THF).[1]

## Phase 2: Activation (Synthesis of (R)-SPINOL-OTf)

The hydroxyl groups are poor leaving groups for phosphinylation and must be converted to triflates.[1]

- Reagents: (R)-SPINOL (1.0 equiv), Triflic anhydride (Tf<sub>2</sub>O, 2.4 equiv), Pyridine (3.0 equiv), DCM.
- Procedure:
  - Dissolve (R)-SPINOL in anhydrous DCM at 0 °C under Ar.
  - Add pyridine followed by the slow addition of Tf<sub>2</sub>O.[1]
  - Stir at room temperature for 4 hours.
  - Quench with water, extract with DCM, and purify via silica gel chromatography.
- Yield Target: >90% as a white solid.

## Phase 3: Phosphine Synthesis (HP(Xyl)<sub>2</sub>)

Commercial availability of bis(3,5-dimethylphenyl)phosphine is variable; it is often synthesized in-house to ensure purity (crucial for the next step).[1]

- Precursor: Bis(3,5-dimethylphenyl)phosphine oxide.[1][2]
- Reduction:

- Suspend the phosphine oxide in toluene.[1]
- Add excess Phenylsilane ( $\text{PhSiH}_3$ ) or Trichlorosilane ( $\text{HSiCl}_3$ ).[1]
- Heat to reflux (100-110 °C) for 12 hours.
- Distill or crystallize under inert atmosphere to obtain  $\text{HP(Xyl)}_2$ . [1]
- Caution: Secondary phosphines are air-sensitive.[1] Handle in a glovebox or Schlenk line.

## Phase 4: C-P Coupling (Synthesis of **(R)-Xyl-SDP**)

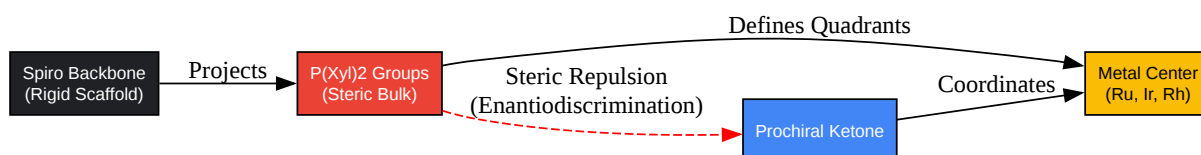
This is the critical step utilizing Pd-catalyzed coupling.[1]

- Reagents:
  - (R)-SPINOL-OTf (1.0 mmol)[1]
  - $\text{HP(Xyl)}_2$  (2.2 mmol)[1]
  - $\text{Pd(OAc)}_2$  (10 mol%)[1]
  - dppb (1,4-bis(diphenylphosphino)butane) (10 mol%)[1]
  - Diisopropylethylamine (DIPEA) (4.0 mmol)[1]
  - Solvent: DMSO (Dimethyl sulfoxide)[1]
- Protocol:
  - Catalyst Pre-formation: In a Schlenk tube, mix  $\text{Pd(OAc)}_2$  and dppb in DMSO.[1] Stir for 15 mins at RT to generate the active Pd(0) species (solution turns yellow/orange).
  - Addition: Add (R)-SPINOL-OTf,  $\text{HP(Xyl)}_2$ , and DIPEA to the catalyst solution.
  - Reaction: Heat the mixture to 100 °C for 12–24 hours.
  - Workup: Cool to RT. Dilute with EtOAc and wash extensively with water (to remove DMSO).[1]

- Purification: Recrystallize from DCM/Hexanes or Ethanol.
- Product: **(R)-Xyl-SDP** (White to pale yellow solid).[1][3]

## Mechanism of Enantioselection

The efficacy of **(R)-Xyl-SDP** in asymmetric hydrogenation (e.g., of ketones) relies on the "chiral pocket" created by the xylyl groups.



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Figure 2: Mechanistic flow showing how the rigid spiro backbone projects the xylyl groups to create a highly selective steric environment around the metal center.[1]

The 3,5-dimethyl groups on the phenyl rings extend the "reach" of the ligand into the quadrants occupied by the substrate. Because the spiro-backbone does not flex like the binaphthyl backbone of BINAP, the "chiral pocket" remains static, preventing "leakage" of the reaction pathway through non-selective transition states.

## Performance Data & Comparison

**(R)-Xyl-SDP** is particularly dominant in the Iridium-catalyzed hydrogenation of simple ketones and imines.[1]

Ligand Class	Backbone Type	Flexibility	Key Application	Typical ee% (Ketones)
(R)-Xyl-SDP	Spirobiindane	Rigid	Simple Ketones, Imines	98 - 99.9%
(R)-BINAP	Binaphthyl	Flexible	Functionalized Ketones	90 - 95%
(R)-SegPhos	Biaryl	Semi-Rigid	Esters, Lactones	95 - 98%

### Case Study: Hydrogenation of Acetophenone

- Catalyst:  $[\text{Ir}(\text{COD})\text{Cl}]_2$  / **(R)-Xyl-SDP** / KOH[1]
- Conditions:  $\text{H}_2$  (10 atm), 2-Propanol, RT.
- Result: >99% conversion, 99.5% ee.
- Note: The "Xyl" variant outperforms the standard P-Phenyl SDP (which typically yields ~95% ee) due to the increased steric hindrance of the meta-methyl groups.[1]

## Handling and Stability

- Oxidation: Solid **(R)-Xyl-SDP** is relatively air-stable for short periods but should be stored under Argon/Nitrogen.[1] In solution, it slowly oxidizes to the phosphine oxide.
- Storage: Store at 2–8 °C or -20 °C in a desiccator.
- Safety: Phosphines can be toxic.[1] Use in a fume hood.[1]

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